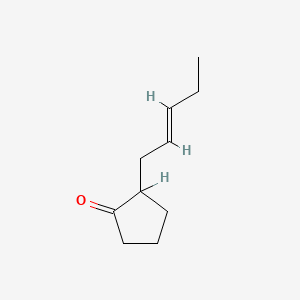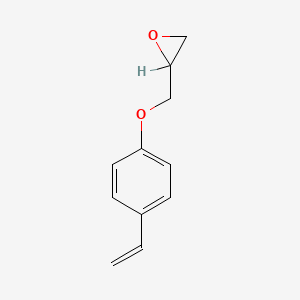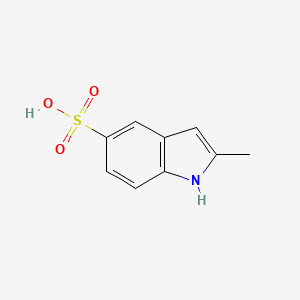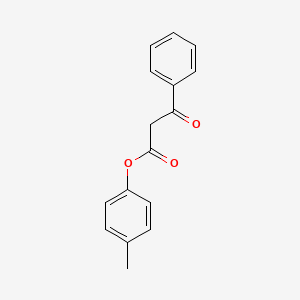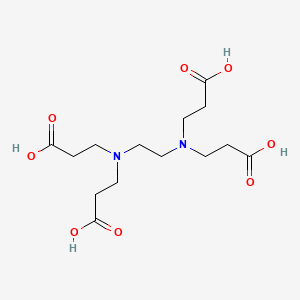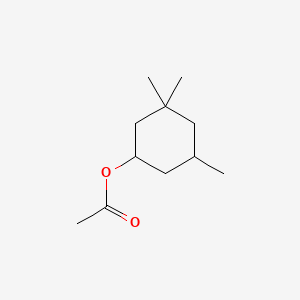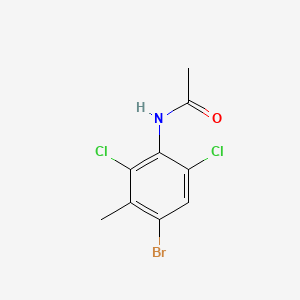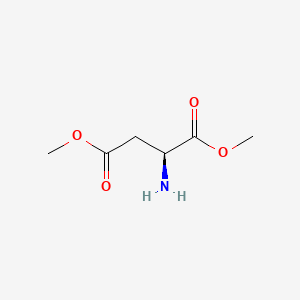
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate
Overview
Description
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is a chiral compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. This compound is commonly used as a chiral auxiliary in asymmetric synthesis due to its ability to induce stereo-selectivity in chemical reactions.
Scientific Research Applications
Synthesis Methods
- One-Pot Synthesis : An economical one-pot synthesis method for (-)-dimethyl 2,3-O-benzylidene-L-tartrate and its enantiomer from tartaric acids was reported, achieving 83-91% yield. This process involves the reaction of tartaric acid and benzaldehyde in the presence of p-toluenesulfonic acid and trimethyl orthoformate (Byun & Bittman, 1993).
Applications in Material Science
- Controlled Release for Biocide Applications : Dimethyl-2,3-O-benzylidene-L-tartrate (DMTAc) was studied for slow hydrolysis by low concentrations of lactic acid, which is useful in designing polymers with covalently bound insecticidal/anti-microbial/anti-fungal materials for controlled release formulations (Mosurkal, Kumar, Parmar, & Watterson, 2007).
Chemistry and Structural Analysis
Solid-State and Solution Conformational Analysis : Research on the solid-state (X-ray) and solution conformational analyses of tartrate ester derived 1,3-dioxolanes and 1,3,2-dioxaborolanes, including dimethyl benzylidenetartrate, provided insights into their molecular structure (Roush, Ratz, & Jablonowski, 1992).
Spectroscopic Investigation : A study investigated the structures of dimethyl tartrate in various solvents using vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD). This research helps in understanding the molecular interactions of dimethyl tartrate in different environments (Zhang & Polavarapu, 2007).
Biochemistry and Medicinal Applications
Treatment with Sulfur Tetrafluoride : Research on the treatment of dimethyl (+)-L-tartrate with sulfur tetrafluoride provided insights into the formation and structure of various compounds, with potential implications in pharmaceutical chemistry (Burmakov, Motnyak, Kunshenko, Alexeeva, & Yagupol’skii, 1981).
Synthesis of Biologically Active Molecules : The heterocyclic diols derived from L-dimethyl tartrate are important chiral synthons in organic synthesis, used for preparing biologically active molecules (El-Batta, 2013).
properties
IUPAC Name |
dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYNRGOFIGJMM-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352123 | |
| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate | |
CAS RN |
91326-83-9 | |
| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



